molecular formula C15H19N3O2 B8356499 tert-Butyl (2-(1,8-naphthyridin-2-yl)ethyl)carbamate

tert-Butyl (2-(1,8-naphthyridin-2-yl)ethyl)carbamate

Cat. No. B8356499
M. Wt: 273.33 g/mol
InChI Key: JFFTVUNWJDHLKK-UHFFFAOYSA-N
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Patent
US06297249B1

Procedure details

A solution of 10-4 (10 g, 53.4 mmol), 2-amino-3-formylpyridine 1-3 (7.2 g, 64 mmol), 20% aq. KOH (1 mL), and ethanol (200 mL) was heated at reflux for 3 h. Evaporation of the solvents and flash chromatography (silica, 70 CHCl3/28 EtOAc/2 MeOH) gave 10-5 as a solid.
Name
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
7.2 g
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([O:5][C:6](=[O:13])[NH:7][CH2:8][CH2:9][C:10](=O)[CH3:11])([CH3:4])([CH3:3])[CH3:2].[NH2:14][C:15]1[C:20]([CH:21]=O)=[CH:19][CH:18]=[CH:17][N:16]=1.[OH-].[K+]>C(O)C>[C:1]([O:5][C:6](=[O:13])[NH:7][CH2:8][CH2:9][C:10]1[CH:11]=[CH:21][C:20]2[C:15](=[N:16][CH:17]=[CH:18][CH:19]=2)[N:14]=1)([CH3:4])([CH3:3])[CH3:2] |f:2.3|

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
C(C)(C)(C)OC(NCCC(C)=O)=O
Name
Quantity
7.2 g
Type
reactant
Smiles
NC1=NC=CC=C1C=O
Name
Quantity
1 mL
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
200 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 3 h
Duration
3 h
CUSTOM
Type
CUSTOM
Details
Evaporation of the solvents and flash chromatography (silica, 70 CHCl3/28 EtOAc/2 MeOH)

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)OC(NCCC1=NC2=NC=CC=C2C=C1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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